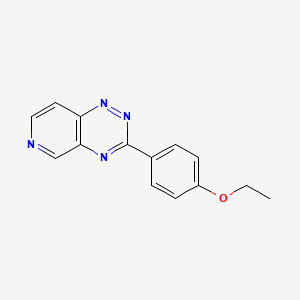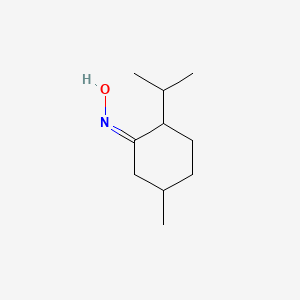
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime is an organic compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . It is a derivative of cyclohexanone, characterized by the presence of an oxime functional group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime can be synthesized through the reaction of cyclohexanone, 5-methyl-2-(1-methylethyl)- with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: The oxime can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Aplicaciones Científicas De Investigación
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime can be compared with other similar compounds such as:
Cyclohexanone, 5-methyl-2-(1-methylethyl)-: This compound lacks the oxime group and has different chemical properties and reactivity.
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R-cis)-: A stereoisomer with distinct spatial arrangement and potentially different biological activities.
Cyclohexanone, 5-methyl-2-(1-methylethyl)-, trans-: Another stereoisomer with unique properties.
Propiedades
Número CAS |
19096-86-7 |
|---|---|
Fórmula molecular |
C10H19NO |
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
(NZ)-N-(5-methyl-2-propan-2-ylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C10H19NO/c1-7(2)9-5-4-8(3)6-10(9)11-12/h7-9,12H,4-6H2,1-3H3/b11-10- |
Clave InChI |
XJKYDNDJFRDNHX-KHPPLWFESA-N |
SMILES isomérico |
CC1CCC(/C(=N\O)/C1)C(C)C |
SMILES canónico |
CC1CCC(C(=NO)C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


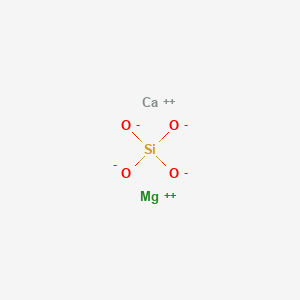
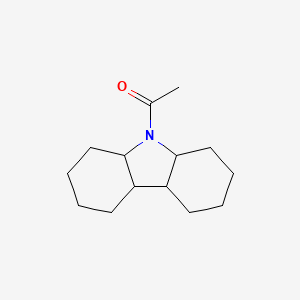
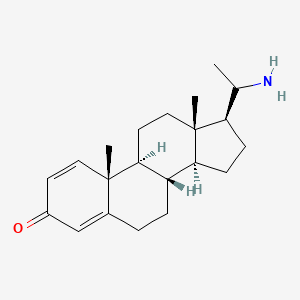
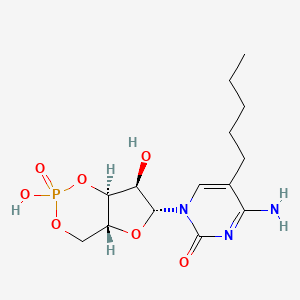
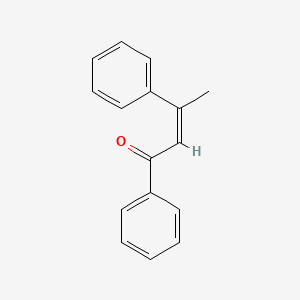
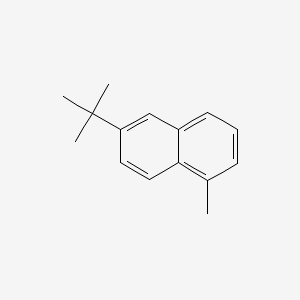
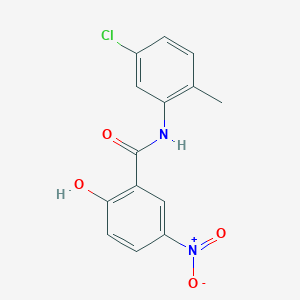
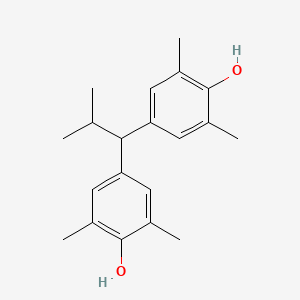


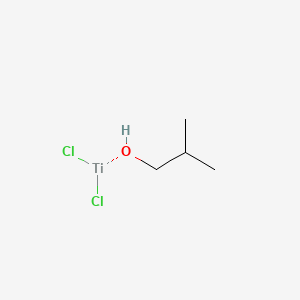

![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide](/img/structure/B12647712.png)
